molecular formula C28H39N3O2 B10763253 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

Cat. No.: B10763253
M. Wt: 449.6 g/mol
InChI Key: KQWVAUSXZDRQPZ-XXAUWVGASA-N
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Description

4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a fascinating compound with significant potential in various scientific research fields, particularly in chemistry, biology, and medicine. Its complex molecular structure allows it to interact with different molecular targets, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide involves several steps, including the formation of the piperazine ring, subsequent functional group modifications, and final assembly of the benzamide structure. The reaction conditions typically include specific catalysts, solvents, and temperature controls to ensure the proper stereochemistry and yield of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to accommodate larger volumes. Key steps include optimizing reaction conditions to maximize yield and purity while minimizing by-products. Industrial chemists often use continuous flow reactors and automated systems to achieve efficient and reproducible results.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl and piperazine moieties, leading to the formation of various oxidized derivatives.

  • Reduction: It can also participate in reduction reactions, often involving the carbonyl groups in the benzamide structure.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings and the piperazine core.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

  • Substitution: Typical reagents for substitution reactions include halogens, alkylating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce various alcohols and amines

Scientific Research Applications

4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide has a wide range of scientific research applications:

  • Chemistry: It is used as a precursor for synthesizing other complex molecules, studying reaction mechanisms, and as a model compound for understanding stereochemistry.

  • Biology: In biological research, it is utilized for its potential interactions with various biological targets, including enzymes and receptors.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery and development efforts.

  • Industry: Its unique properties make it valuable in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound's unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

When compared to similar compounds, 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide stands out due to its unique combination of functional groups and stereochemistry. This gives it distinct properties and advantages in various applications.

Similar Compounds

  • 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

  • 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-chlorophenyl)methyl]-N,N-diethylbenzamide

  • 4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-aminophenyl)methyl]-N,N-diethylbenzamide

Each of these similar compounds shares a core structure but differs in specific functional groups, resulting in variations in their chemical and biological properties.

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Properties

Molecular Formula

C28H39N3O2

Molecular Weight

449.6 g/mol

IUPAC Name

4-[(S)-[(2R,5S)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m0/s1

InChI Key

KQWVAUSXZDRQPZ-XXAUWVGASA-N

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@@H](C2=CC(=CC=C2)OC)N3C[C@@H](N(C[C@H]3C)CC=C)C

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C

Origin of Product

United States

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